molecular formula C19H16ClFN2O4S2 B3011694 N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206988-94-4

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B3011694
CAS RN: 1206988-94-4
M. Wt: 454.92
InChI Key: XIDRFAQOBGCGCR-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic molecule that may have potential applications in medicinal chemistry. The structure of the compound suggests that it could interact with various biological targets due to the presence of multiple functional groups that are known to be relevant in drug design, such as the sulfamoyl and carboxamide groups.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides has been explored for their selective binding to dopamine D3 receptors, highlighting the importance of the carboxamide linker for receptor selectivity . Similarly, chalcogen derivatives of N,N-diisopropylpyridine-2-carboxamide have been synthesized, which involved the formation of thiolate or selenolate anions followed by quenching with electrophiles . These methods could potentially be adapted for the synthesis of N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide by considering the appropriate functional group transformations and the use of thiophene as a core structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR, FT-IR, and mass spectrometry . Additionally, single-crystal X-ray crystallography has been employed to determine the crystal structures of some compounds, revealing intramolecular interactions that could influence the binding properties of the molecules . These techniques would be essential in analyzing the molecular structure of N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide to understand its conformation and potential interaction sites.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the sulfamoyl and carboxamide groups. For instance, the sulfamoyl group could potentially undergo reactions with nucleophiles, while the carboxamide group might be involved in the formation of hydrogen bonds or participate in amide bond formation or cleavage reactions. The chloro and fluoro substituents on the aromatic ring could also undergo substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. For example, the presence of methoxy and halogen substituents could affect the compound's lipophilicity, which is an important factor in drug absorption and distribution . The thermal stability of related compounds has been assessed using thermogravimetric analysis, which could also be relevant for the compound . The fluorescence properties of thioamide derivatives have been studied, indicating that the compound might display interesting photophysical properties, potentially useful in imaging applications .

Scientific Research Applications

Synthesis and Material Science Applications

  • New Synthesis Methods : A study by Beney, Boumendjel, and Mariotte (1998) outlines a novel synthesis approach for α,β-unsaturated N-methoxy-N-methylamide compounds, highlighting the utility of related chemical structures in synthesizing complex organic molecules (C. Beney, A. Boumendjel, A. Mariotte, 1998).
  • Material Applications : The crystal structure analysis of thiophene-related compounds demonstrates their significance in material science, particularly for applications in organic electronics and photonics, as reported by Nagaraju et al. (2018) (S. Nagaraju, M. A. Sridhar, N. R. Sreenatha, 2018).

Pharmaceutical Research and Applications

  • Antimicrobial Activity : Hegab, Elmalah, and Gad (2009) investigated the antimicrobial activity of thiophene derivatives, showing potential for developing new antimicrobial agents (M. Hegab, Tamer A. G. Elmalah, F. A. Gad, 2009).
  • Anti-inflammatory Properties : Deka et al. (2012) synthesized and evaluated the in-vitro anti-inflammatory activity of thiophene derivatives, indicating their potential in creating anti-inflammatory drugs (Satyendra Deka, S. Mohan, J. Saravanan, 2012).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4S2/c1-23(13-4-6-14(27-2)7-5-13)29(25,26)17-9-10-28-18(17)19(24)22-12-3-8-16(21)15(20)11-12/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDRFAQOBGCGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

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